molecular formula C9H7ClN2O B176550 2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride CAS No. 135854-51-2

2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride

Cat. No.: B176550
CAS No.: 135854-51-2
M. Wt: 194.62 g/mol
InChI Key: QJAGTQMIHLHZFS-UHFFFAOYSA-N
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Description

2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Future Directions

Imidazo[1,2-a]pyridine derivatives have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They have been used in the synthesis of many active pharmaceutical ingredients and have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions . Therefore, the study and development of “2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride” and its derivatives could be a promising direction for future research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride typically involves the reaction of 2-methylimidazo[1,2-a]pyridine with a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:

2-Methylimidazo[1,2-a]pyridine+Chlorinating Agent2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride\text{2-Methylimidazo[1,2-a]pyridine} + \text{Chlorinating Agent} \rightarrow \text{this compound} 2-Methylimidazo[1,2-a]pyridine+Chlorinating Agent→2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, which are critical for optimizing the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Oxidation and Reduction Reactions: The imidazo[1,2-a]pyridine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered electronic properties.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems, which are valuable in the synthesis of complex heterocyclic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically carried out in the presence of a base such as triethylamine or pyridine.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

    Amides, Esters, and Thioesters: Formed through substitution reactions.

    Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions.

    Fused Ring Systems: Formed through cyclization reactions.

Scientific Research Applications

2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique electronic properties.

Comparison with Similar Compounds

    2-Methylimidazo[1,2-a]pyridine: The parent compound, which lacks the carbonyl chloride group.

    3-Bromo-2-methylimidazo[1,2-a]pyridine: A halogenated derivative with different reactivity and biological activity.

    2-Methylimidazo[1,2-a]pyridine-3-carboxamide: An amide derivative with potential pharmaceutical applications.

Uniqueness: 2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable intermediate in the synthesis of complex molecules with diverse applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-methylimidazo[1,2-a]pyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-6-8(9(10)13)12-5-3-2-4-7(12)11-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJAGTQMIHLHZFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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